N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide
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Overview
Description
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide is a derivative of daunorubicin, an anthracycline antibiotic used primarily in cancer chemotherapy. It is known for its ability to circumvent resistance mechanisms in certain tumor cells, making it a valuable compound in oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide typically involves the acetylation of daunorubicin. This process can be achieved through various chemical reactions, including the use of acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and toxicity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms of the compound .
Scientific Research Applications
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of anthracyclines.
Biology: Researchers use it to investigate cellular uptake mechanisms and drug resistance in cancer cells.
Medicine: Its primary application is in oncology, where it is used to treat various types of cancer, including leukemia and lymphoma.
Industry: The compound is also used in the pharmaceutical industry for the development of new anticancer drugs.
Mechanism of Action
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide exerts its effects by intercalating into DNA, thereby inhibiting the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, this compound prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: The parent compound, known for its potent anticancer activity.
Doxorubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with a modified structure that reduces its cardiotoxicity.
Uniqueness
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide is unique due to its ability to overcome resistance mechanisms in certain cancer cells. This makes it particularly valuable in cases where other anthracyclines may fail .
Properties
CAS No. |
32385-10-7 |
---|---|
Molecular Formula |
C29H31NO11 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C29H31NO11/c1-11-24(33)16(30-13(3)32)8-19(40-11)41-18-10-29(38,12(2)31)9-15-21(18)28(37)23-22(26(15)35)25(34)14-6-5-7-17(39-4)20(14)27(23)36/h5-7,11,16,18-19,24,33,35,37-38H,8-10H2,1-4H3,(H,30,32) |
InChI Key |
UCEMIGLIQIYVAH-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C)O |
Synonyms |
N-acetyldaunomycin N-acetyldaunomycin, hydrochloride, (8S-cis)-isomer N-acetyldaunorubicin |
Origin of Product |
United States |
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